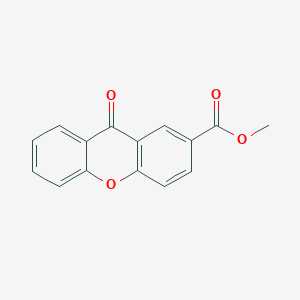

Methyl 9-oxoxanthene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-oxoxanthene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-18-15(17)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)19-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTOGJKXWOZHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 9 Oxoxanthene 2 Carboxylate and Analogues

Classical Synthetic Routes to Oxoxanthene Carboxylates

Traditional methods for the synthesis of oxoxanthene carboxylates rely on well-established organic reactions, primarily focusing on the formation of the ester group and the construction of the core xanthene structure.

Esterification Reactions for Carboxylate Formation

The final step in the synthesis of methyl 9-oxoxanthene-2-carboxylate is often the esterification of its corresponding carboxylic acid precursor, 9-oxoxanthene-2-carboxylic acid. The Fischer-Speier esterification is a cornerstone of this transformation. wikipedia.orgnih.gov This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). wikipedia.orgnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, which also serves as the solvent. wikipedia.org The removal of water as it is formed can also shift the equilibrium to favor the product. nih.gov

The mechanism of Fischer esterification proceeds through several key steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. wikipedia.org Subsequently, the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. wikipedia.org This is followed by a series of proton transfer steps, leading to the formation of a good leaving group (water), which is then eliminated to yield the protonated ester. wikipedia.org Finally, deprotonation of the ester by a weak base (like water or the alcohol) regenerates the acid catalyst and provides the final methyl ester product. wikipedia.org

Alternative methods for the methylation of carboxylic acids include the use of reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄). researchgate.net Another approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with methanol to form the ester. researchgate.net

Table 1: Common Methods for the Esterification of Carboxylic Acids

| Method | Reagents | Typical Conditions | Notes |

| Fischer-Speier Esterification | Carboxylic acid, Methanol, Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux in excess methanol | Equilibrium reaction; excess alcohol used to drive to completion. wikipedia.orgnih.gov |

| Alkylation | Carboxylic acid, Methyl Iodide (MeI) or Dimethyl Sulfate (Me₂SO₄) | Basic conditions | Can be a good alternative to Fischer esterification. researchgate.net |

| Via Acyl Chloride | 1. Carboxylic acid, SOCl₂ or (COCl)₂ 2. Acyl chloride, Methanol | Two-step process | The intermediate acyl chloride is highly reactive. researchgate.net |

| Using Trimethylsilyldiazomethane (TMS-CHN₂) | Carboxylic acid, TMS-CHN₂ | Often with methanol as a co-solvent | Rapid reaction, but TMS-CHN₂ can react with other functional groups. researchgate.net |

Precursor Chemistry in Xanthene Nucleus Construction

The core 9-oxoxanthene (xanthone) structure is typically assembled prior to or concurrently with the establishment of the carboxylate group. A prominent classical method for constructing the xanthone (B1684191) nucleus is the intramolecular cyclization of a 2-phenoxybenzoic acid derivative. This, in turn, is often prepared via an Ullmann condensation. wikipedia.org The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org For the synthesis of 9-oxoxanthene-2-carboxylic acid, this would typically involve the reaction of a suitably substituted halobenzoic acid with a phenol.

A more direct and efficient classical route to 7-substituted 9-oxoxanthene-2-carboxylic acids involves the cyclization of hydroxylated benzophenones. conicet.gov.arrsc.org For instance, the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid using potassium ferricyanide (B76249) can yield 7-hydroxy-9-oxoxanthene-2-carboxylic acid. conicet.gov.arrsc.org Another example is the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in an alkaline solution to produce 7-chloro-9-oxoxanthene-2-carboxylic acid. conicet.gov.arrsc.org These reactions, when performed in potassium hydrogen carbonate or potassium hydroxide (B78521) solutions, conveniently lead to the precipitation of the potassium salt of the 9-oxoxanthene-2-carboxylic acid, which can be easily isolated. conicet.gov.arrsc.org

Advanced and Green Synthesis Techniques

In recent years, synthetic methodologies have evolved to incorporate more efficient and environmentally benign approaches. These advanced techniques often lead to shorter reaction times, higher yields, and reduced waste generation.

Microwave-Assisted Synthesis of Oxo-Xanthenes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like oxo-xanthenes. organic-chemistry.orgmdpi.com The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. organic-chemistry.orgmdpi.com

For instance, a facile and high-yielding synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester has been reported using a modified commercial domestic microwave oven. organic-chemistry.orgmdpi.com This demonstrates the potential of microwave technology for the rapid synthesis of complex ester-containing molecules. While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, the principles are applicable. A plausible approach would be the microwave-assisted Fischer esterification of 9-oxoxanthene-2-carboxylic acid. mdpi.com In a relevant study, various aryl and alkyl carboxylic acids were efficiently esterified with alcohols under microwave irradiation using N-fluorobenzenesulfonimide (NFSi) as a catalyst. mdpi.com This method offers the advantages of being metal-free and utilizing an air- and water-tolerant catalyst. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Typically hours | Often minutes mdpi.comorganic-chemistry.org |

| Energy Input | Bulk heating of the reaction vessel and solvent | Direct heating of polar molecules in the reaction mixture |

| Yields | Variable | Often higher yields organic-chemistry.orgmdpi.com |

| Side Reactions | Can be more prevalent due to prolonged heating | Often reduced due to shorter reaction times |

Catalytic Approaches in Xanthene Ring Formation

The use of catalysts, particularly in the formation of the xanthene ring, represents a significant advancement in synthetic efficiency and sustainability.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively employed in the synthesis of xanthone derivatives. Palladium-catalyzed reactions are particularly noteworthy. One innovative approach involves a palladium-catalyzed acylation–SNAr (Nucleophilic Aromatic Substitution) reaction. conicet.gov.ar For example, the reaction of 2-bromofluorobenzene with salicylaldehyde (B1680747) precursors using a homogeneous catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂), butyldi-1-adamantylphosphine (B1366389) (BuPAd₂), and potassium carbonate (K₂CO₃) as a base has been shown to produce a variety of xanthone derivatives in moderate to high yields. conicet.gov.ar Mechanistic insights suggest a Heck-type pathway for this transformation. conicet.gov.ar

Another palladium-catalyzed method involves the carbonylation of iodo-diaryl ethers to form the xanthone core. conicet.gov.ar This reaction is typically carried out in the presence of carbon monoxide, a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand like triphenylphosphine (B44618) (P(Cy)₃), and a base. conicet.gov.ar While these methods provide access to a broad range of xanthone structures, the substrate scope can sometimes be limited, with electron-rich salicylaldehydes generally performing better than those with strong electron-withdrawing groups. conicet.gov.ar

Heterogeneous Catalysis (e.g., H-zeolite)

Heterogeneous catalysts are pivotal in the synthesis of oxoxanthene scaffolds due to their operational simplicity, reusability, and environmental benefits. Zeolites, in particular, have demonstrated significant catalytic activity in the formation of xanthene derivatives.

H-Zeolite A has been effectively employed as a reusable catalyst for the one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives. researchgate.net This method involves the condensation of β-naphthol with various aromatic aldehydes under solvent-free conditions, showcasing the zeolite's efficiency in promoting the reaction. researchgate.net

Similarly, metal-ion exchanged NaY zeolites have been utilized as heterogeneous catalysts for the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives. rsc.orgnih.gov In these reactions, a transition metal, such as copper, is supported on the zeolite framework. rsc.orgnih.gov The catalyst's activity is influenced by the type of metal ion and the reaction conditions. For instance, a study comparing different M(II)/NaY catalysts (where M = Cu, Co, Mn, Ni) found that the copper-exchanged zeolite (Cu/NaY) exhibited the highest efficiency in the reaction between benzaldehyde (B42025) and dimedone under solvent-free conditions at 110 °C. nih.gov

The general mechanism for these zeolite-catalyzed reactions involves the activation of the aldehyde by the acidic sites or the metal ions on the zeolite surface, facilitating the initial condensation and subsequent cyclization steps to form the xanthene core. The porous structure of the zeolite also plays a role in the selectivity and efficiency of the reaction. nih.gov

Table 1: Examples of Heterogeneous Catalysis in Xanthene Synthesis

| Catalyst | Reactants | Conditions | Product | Reference |

| H-Zeolite A | β-naphthol, Aromatic Aldehydes | Solvent-free | 14-aryl-14H-dibenzo[a,j]xanthene derivatives | researchgate.net |

| Cu/NaY Zeolite | Benzaldehyde, Dimedone | Solvent-free, 110 °C | 1,8-dioxo-octa-hydro xanthene derivative | nih.gov |

| Co/NaY Zeolite | Benzaldehyde, Dimedone | Solvent-free, 110 °C | 1,8-dioxo-octa-hydro xanthene derivative | nih.gov |

| Mn/NaY Zeolite | Benzaldehyde, Dimedone | Solvent-free, 110 °C | 1,8-dioxo-octa-hydro xanthene derivative | nih.gov |

| Ni/NaY Zeolite | Benzaldehyde, Dimedone | Solvent-free, 110 °C | 1,8-dioxo-octa-hydro xanthene derivative | nih.gov |

One-Pot Synthetic Strategies for Oxoxanthene Scaffolds

A common one-pot approach for the synthesis of xanthene derivatives, such as 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones, involves the condensation of an aldehyde, a cyclic 1,3-dicarbonyl compound (like dimedone), and a naphthol derivative. masterorganicchemistry.comresearchgate.net Various catalysts can be employed to facilitate these reactions, including acidic ionic liquids and sulfamic acid. researchgate.netchemguide.co.uk

For instance, the dicationic Brønsted acidic ionic liquid [(Et3N)2SO][HSO4]2 has been used as an efficient and reusable catalyst for the one-pot synthesis of tetrahydrobenzo[a]xanthen-11-one and dibenzo[a,j]xanthene derivatives under solvent-free conditions. researchgate.net This method demonstrates high yields for a range of aldehydes bearing both electron-donating and electron-withdrawing groups. researchgate.net

Microwave-assisted one-pot synthesis has also emerged as a rapid and efficient method for preparing xanthene derivatives. chemguide.co.uk For example, the reaction of resorcinol (B1680541) and substituted aryl aldehydes using sulfamic acid as a catalyst under microwave irradiation affords 9-aryl-9H-xanthene-3,6-diol derivatives in good yields. chemguide.co.uk

The synthesis of the precursor 9-oxoxanthen-2-carboxylic acids can also be achieved in a one-pot fashion. For example, the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in an alkaline solution directly yields 7-chloro-9-oxoxanthen-2-carboxylic acid. rsc.orgorganic-chemistry.org Similarly, the oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid using potassium ferricyanide produces 7-hydroxy-9-oxoxanthen-2-carboxylic acid. rsc.orgorganic-chemistry.org These carboxylic acids can then be esterified to yield this compound.

Solvent-Free Reaction Conditions in Oxoxanthene Synthesis

The use of solvent-free reaction conditions in the synthesis of oxoxanthenes is a key principle of green chemistry, as it minimizes the use of volatile and often hazardous organic solvents. researchgate.netmdpi.com Many of the one-pot and heterogeneously catalyzed syntheses of xanthene derivatives can be effectively carried out under solvent-free, or solid-state, conditions.

For example, the synthesis of 14-aryl-14H-dibenzo[a,j]xanthene derivatives using H-Zeolite A as a catalyst is performed without a solvent. researchgate.net Similarly, metal-ion exchanged NaY zeolites have been successfully used in solvent-free reactions for the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives. rsc.orgnih.gov These reactions are typically conducted by heating a mixture of the reactants and the solid catalyst. nih.gov

The condensation of β-naphthol, aldehydes, and cyclic 1,3-dicarbonyl compounds can also be carried out under solvent-free conditions using catalysts like Amberlyst-15 or silica (B1680970) sulfuric acid. masterorganicchemistry.com Another example is the use of 2-aminophenol (B121084) as a metal-free catalyst for the three-component one-pot condensation of aldehydes, 2-naphthol, and dimedone under solvent-free conditions, which provides a green and efficient route to various xanthene derivatives. nih.gov

These solvent-free methods not only reduce environmental impact but also often lead to simpler work-up procedures and higher yields of the desired products.

Chemo-, Regio-, Diastereo-, and Enantioselective Synthesis of Oxoxanthenes

The development of stereoselective methods for the synthesis of oxoxanthenes is of great interest due to the potential for different stereoisomers to exhibit distinct biological activities. rsc.org While information specifically on the stereoselective synthesis of this compound is limited, methodologies for the enantioselective synthesis of related chiral xanthene derivatives have been reported.

A notable example is the Ruthenium-catalyzed enantioselective synthesis of chiral xanthenes. researchgate.net This method achieves high selectivity at the ortho C-H bond and introduces chirality at the C9 position of the xanthene core. researchgate.net Commercially available Ru(II) arene complexes and α-methyl chiral amines are used as the catalytic system, which demonstrates a broad substrate scope and tolerance for various functional groups. researchgate.net

Furthermore, the synthesis of chiral xanthone derivatives and the evaluation of their enantioselectivity in biological assays highlight the importance of stereochemistry in this class of compounds. rsc.org For instance, a library of 3,4-substituted and 2,6-substituted chiral xanthone derivatives has been synthesized from hydroxy- and carboxy-xanthone building blocks and their enantiomers were studied for their effects on resistant bacteria. rsc.org Such studies underscore the need for synthetic methods that can produce enantiomerically pure oxoxanthene derivatives.

Derivatization Strategies for this compound

Functionalization of the Xanthene Core

The functionalization of the xanthene core of this compound allows for the modulation of its physicochemical and biological properties. Various substituents can be introduced onto the aromatic rings of the xanthene scaffold.

The synthesis of the precursor, 7-substituted 9-oxoxanthen-2-carboxylic acids, provides a direct route to functionalized derivatives. rsc.orgorganic-chemistry.org For example, starting with appropriately substituted hydroxylated benzophenones, one can introduce substituents at the 7-position of the xanthene ring system. rsc.orgorganic-chemistry.org The oxidative coupling of 4-hydroxy-3-(3-hydroxybenzoyl)benzoic acid yields a 7-hydroxy substituent, while the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid results in a 7-chloro substituent. rsc.orgorganic-chemistry.org These groups can then be further modified.

General strategies for the functionalization of xanthene rings can also be applied. These may include electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions, although the reactivity of the specific positions on the this compound core would need to be considered.

Chemical Modifications of the Carboxylate Moiety

The carboxylate moiety of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered properties.

The most direct modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 9-oxoxanthene-2-carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups. A common transformation is the formation of amides through coupling with amines. This can be achieved using standard peptide coupling reagents. thermofisher.com

Furthermore, the carboxylic acid can be activated and reacted with other nucleophiles. For example, it can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of esters with different alcohol groups, amides, and other acyl derivatives.

The direct conversion of the methyl ester to other esters can be achieved through transesterification, typically by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. The synthesis of 9H-xanthene-9-carboxylic acid methyl ester was observed as a by-product from the transesterification of propantheline (B1209224) bromide with methanol, highlighting the feasibility of such transformations. researchgate.net

Introduction of Substituents via Nucleophilic Substitution Reactions

The introduction of functional groups onto the xanthone scaffold, the oxidized form of xanthene, is a critical step in the synthesis of diverse analogs of this compound. A common strategy involves aromatic nucleophilic substitution, particularly on pre-functionalized, electron-deficient xanthone rings.

One effective method begins with the synthesis of haloxanthones, which serve as versatile intermediates. For instance, the acylation of m-cresol (B1676322) with 2,6-dihalobenzoic acids, followed by cyclization, yields haloxanthones in high yields. researchgate.net These halogenated xanthones are then subjected to nucleophilic substitution with a variety of nucleophiles. Studies have demonstrated the successful displacement of chloro- or fluoro- groups by O-, N-, and S-centered nucleophiles, leading to a diverse array of substituted xanthone products. researchgate.net For example, the 3-nitro group of 3-nitro-9-oxo-9H-xanthene-1-carboxylic acid can be readily displaced by nucleophiles like azide (B81097) ions or various oxygen and sulfur nucleophiles. researchgate.net

The reactivity of the nucleophile and the nature of the leaving group are crucial. Research has shown that while displacements with simple alkanols can be low-yielding, nucleophiles such as alkynols and poly(oxyethylene) glycols are remarkably effective. researchgate.net The reaction of haloxanthones with an appropriate benzenethiol (B1682325) in a methanol/tetrahydrofuran mixture, followed by treatment with sodium methoxide, is a reliable method for creating S-substituted xanthones. researchgate.net

These substitution reactions significantly expand the chemical space accessible from a single halogenated precursor, allowing for the synthesis of a library of compounds with varied electronic and steric properties, which is essential for structure-activity relationship studies.

Table 1: Examples of Nucleophilic Substitution Reactions on Xanthone Derivatives

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Haloxanthones (e.g., 4-chloro-thioxanthone) | O-, N-, S-Nucleophiles | O-, N-, S-Substituted Xanthones | researchgate.net |

| 3-Nitro-9-oxo-9H-xanthene-1-carboxylic acid | Azide, O- and S-nucleophiles | 3-Substituted Xanthone Derivatives | researchgate.net |

| Haloxanthones | Alkynols, Poly(oxyethylene) glycols | Alkynyl and Poly(oxyethylene) Ethers | researchgate.net |

| Haloxanthones | Benzenethiols | S-Substituted Xanthones | researchgate.net |

Oxidation and Reduction Pathways of the Xanthene System

The interconversion between the xanthene and xanthone (9-oxoxanthene) states is a fundamental transformation in the chemistry of this heterocyclic system. Both oxidation and reduction pathways are well-established, providing access to either the planar, conjugated xanthone core or the non-planar, more flexible xanthene structure.

Oxidation of Xanthenes to Xanthones

The oxidation of the 9H-xanthene methylene (B1212753) bridge to the corresponding carbonyl group of a xanthone is a common and efficient transformation. A variety of methods, ranging from classical chemical oxidants to modern photocatalytic systems, have been developed.

Particularly noteworthy are green, metal-free photocatalytic methods. One such procedure utilizes visible blue light irradiation in the presence of a catalyst like riboflavin (B1680620) tetraacetate and molecular oxygen as the terminal oxidant. nih.govresearchgate.net This approach offers high to quantitative yields of the desired xanthone products under mild conditions. nih.gov Other metal-free systems include the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with tert-butyl nitrite (B80452) and acetic acid under visible light. nih.gov While effective, many traditional methods employ metal-containing catalysts, such as ruthenium, iron, or copper complexes, which are less environmentally desirable. nih.gov

Table 2: Selected Methods for the Oxidation of 9H-Xanthenes to Xanthones

| Method | Catalyst/Reagent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Photocatalytic Oxidation | Riboflavin Tetraacetate | Visible Blue Light, O₂ | Metal-free, high yield | nih.govresearchgate.net |

| Photocatalytic Oxidation | Ruthenium Complexes | O₂ or Iodate Salts | Metal-catalyzed | nih.gov |

| Aerobic Oxidation | Iron Complexes | Aerobic Conditions | Metal-catalyzed | nih.gov |

| Visible-Light Oxidation | DDQ / tert-Butyl Nitrite / Acetic Acid | Visible Light | Metal-free | nih.gov |

Reduction of Xanthones to Xanthenes

The reduction of the carbonyl group of a xanthone, such as in this compound, back to a methylene group to form the corresponding 9H-xanthene is a key synthetic step for accessing the reduced form of the scaffold. This transformation can be achieved using various reducing agents.

Common hydride reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. nih.govnih.gov The reduction of aldehydes and ketones with NaBH₄ is a standard procedure in organic synthesis. nih.gov For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and less selective reducing agent. libretexts.org Another powerful method is catalytic hydrogenation, which involves reacting the xanthone with hydrogen gas over a metal catalyst, such as Raney Nickel or Ruthenium on alumina (B75360) (Ru/Al₂O₃). researchgate.netiaea.org This method is often clean and efficient, though it requires specialized equipment for handling hydrogen gas. researchgate.net

Table 3: Selected Methods for the Reduction of Xanthones to 9H-Xanthenes

| Method | Reagent/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Protic Solvent (e.g., Ethanol) | Mild, selective for carbonyls | nih.govnih.gov |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aprotic Solvent (e.g., THF, Ether) | Strong, less selective | libretexts.org |

| Catalytic Hydrogenation | H₂, Raney-Ni | Elevated Temperature/Pressure | Heterogeneous catalysis | researchgate.netiaea.org |

| Catalytic Hydrogenation | H₂, Ru/Al₂O₃ | Elevated Temperature/Pressure | Highly active catalyst | researchgate.net |

Spectroscopic and Structural Elucidation of Methyl 9 Oxoxanthene 2 Carboxylate and Analogues

Advanced Spectroscopic Techniques for Chemical Characterization

Spectroscopic methods are powerful, non-destructive tools that probe the molecular structure of compounds by examining the interaction of electromagnetic radiation with matter. Each technique provides unique information about the connectivity, chemical environment, and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 9-oxoxanthene-2-carboxylate is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons on the xanthone (B1684191) core would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the carbonyl group. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the substitution pattern and the electronic environment of each proton. The methyl protons of the ester group (-COOCH₃) are expected to appear as a sharp singlet in the upfield region, generally around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, the carbonyl carbon (C=O) of the xanthone ring is expected to have a chemical shift in the highly deshielded region of the spectrum, typically around δ 175-185 ppm. The ester carbonyl carbon would also be in the downfield region, around δ 165-175 ppm. The aromatic carbons would resonate in the range of δ 110-160 ppm, with the carbons attached to the oxygen atom appearing at the lower field end of this range. The methyl carbon of the ester group would be found in the upfield region, typically around δ 50-55 ppm.

The following table provides an example of ¹³C NMR data for a related xanthone derivative, which can be used as a reference to estimate the chemical shifts for this compound.

| Carbon Atom | Exemplary Chemical Shift (ppm) for a Xanthone Derivative |

| C=O (xanthone) | ~177.4 |

| C=O (ester) | ~165.0 |

| Aromatic C-O | ~156.0 |

| Aromatic C | 115-135 |

| CH₃ (ester) | ~52.0 |

| Data is illustrative and based on general values for xanthone derivatives. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its molecular formula.

For this compound (C₁₅H₁₀O₄), the expected exact mass can be calculated. In an MS experiment, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation of the molecular ion would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of carbon monoxide (CO) from the xanthone carbonyl group, and cleavage of the ester group itself. These characteristic fragmentation patterns are instrumental in confirming the identity of the compound.

Liquid chromatography-mass spectrometry (LC-MS) is a particularly useful technique for the analysis of xanthone derivatives in complex mixtures, such as plant extracts. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, providing a molecular "fingerprint."

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the stretching vibrations of the two carbonyl groups. The carbonyl group of the xanthone ring (a ketone) typically absorbs in the region of 1650-1680 cm⁻¹. The carbonyl group of the methyl ester would absorb at a higher frequency, generally in the range of 1720-1740 cm⁻¹. The difference in absorption frequency is due to the electronic environment of each carbonyl group.

Other important IR absorptions would include:

C-O stretching vibrations of the ether linkage in the xanthone ring and the ester group, which are expected in the region of 1000-1300 cm⁻¹.

C=C stretching vibrations of the aromatic rings, which typically appear in the 1450-1600 cm⁻¹ region.

C-H stretching vibrations of the aromatic and methyl groups. Aromatic C-H stretches are usually found above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ketone, xanthone) | 1650 - 1680 |

| C=O (Ester) | 1720 - 1740 |

| C-O (Ether and Ester) | 1000 - 1300 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | > 3000 |

| C-H (Aliphatic, methyl) | < 3000 |

| Data is based on typical IR absorption ranges for these functional groups. |

Crystallographic Studies and Solid-State Analysis

While spectroscopic techniques provide invaluable information about the molecular structure in solution or in the gas phase, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state.

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction analysis of single crystals is the gold standard for determining the precise atomic coordinates of a molecule. Although a crystal structure for this compound is not available in the cited literature, the crystal structure of a very similar analogue, Methyl 9H-xanthene-9-carboxylate (C₁₅H₁₂O₃), has been determined and provides significant insights. researchgate.net

In this analogue, the xanthone unit is not perfectly planar but is folded, with a dihedral angle of 24.81(9)° between the two benzene (B151609) rings. researchgate.net The molecule crystallizes in the monoclinic space group P2₁/c. beilstein-journals.org The crystal packing is characterized by layers of molecules arranged in a head-to-head fashion, stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings. researchgate.net

The following table presents key crystallographic data for the analogue Methyl 9H-xanthene-9-carboxylate. researchgate.net

| Parameter | Value for Methyl 9H-xanthene-9-carboxylate |

| Molecular Formula | C₁₅H₁₂O₃ |

| Molecular Weight | 240.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 25.6601 (16) |

| b (Å) | 5.7624 (3) |

| c (Å) | 15.7578 (9) |

| β (°) | 92.933 (4) |

| Volume (ų) | 2327.0 (2) |

| Z | 8 |

| Data obtained from the crystallographic study of Methyl 9H-xanthene-9-carboxylate. researchgate.net |

Analysis of Molecular Conformations and Stereochemistry

The three-dimensional conformation of a molecule is critical to its biological activity. X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

In the crystal structure of Methyl 9H-xanthene-9-carboxylate, the ester substituent adopts a trans staggered conformation, with a C7—C14—O3—C15 torsion angle of 178.4(1)°. researchgate.net This conformation is likely favored to minimize steric hindrance. The xanthone core itself is inherently rigid, but the slight folding observed is a common feature in such tricyclic systems.

For this compound, the xanthone core is expected to be more planar due to the sp² hybridization of the C9 carbon. The orientation of the methyl carboxylate group at the 2-position would be a key conformational feature. The rotation around the C2-C(ester) bond would determine the spatial relationship between the ester group and the rest of the xanthone ring system. Intermolecular interactions, such as hydrogen bonding and π-π stacking, would play a crucial role in stabilizing the crystal lattice and influencing the preferred solid-state conformation.

Intermolecular Interactions and Crystal Packing Phenomena

The supramolecular architecture of this compound and its analogues is dictated by a variety of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental in determining the crystal packing and ultimately influence the physicochemical properties of these compounds.

In the crystalline state, xanthone derivatives are known to exhibit a range of intermolecular forces. For instance, the crystal structure of methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate is stabilized by a combination of C—H⋯O hydrogen bonds, C=O⋯π interactions, and π–π interactions researchgate.net. The presence and nature of substituents on the xanthone core play a significant role in modulating these interactions. Hydroxyl groups, for example, can act as strong proton donors and acceptors, leading to the formation of robust intermolecular hydrogen bonds semanticscholar.org. Even in the absence of strong hydrogen bond donors, weaker C—H⋯O interactions are prevalent.

A detailed analysis of the crystal structure of a closely related analogue, methyl 9H-xanthene-9-carboxylate, reveals specific intermolecular contacts that drive its molecular assembly nih.gov. The molecules pack in distinct layers, a phenomenon facilitated by C—H⋯π and weak π–π ring interactions nih.gov. A notable feature is a weak C—H⋯O interaction, although classical hydrogen bonding is absent nih.gov.

The π-π stacking interactions are a common feature in the crystal packing of aromatic compounds like xanthones nih.govresearchgate.net. These interactions can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings rsc.org. In many xanthone derivatives, a parallel-displaced or T-shaped arrangement of the aromatic systems is observed, which is energetically more favorable than a face-to-face stacking nih.gov. The centroid-to-centroid distance between stacked rings is a key parameter in evaluating the strength of these interactions researchgate.netresearchgate.net.

The interplay of these various intermolecular forces results in a highly organized three-dimensional crystal lattice. Understanding these packing phenomena is crucial for crystal engineering and for correlating the solid-state structure with the material's properties.

Research Findings on Intermolecular Interactions in Xanthone Analogues

Computational and Theoretical Chemistry Studies of Methyl 9 Oxoxanthene 2 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. For a molecule like Methyl 9-oxoxanthene-2-carboxylate, DFT calculations would be invaluable.

Geometry Optimization and Energetic Analysis

Geometry optimization is a fundamental DFT procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, its ground state. This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise conformation of the xanthone (B1684191) core and the orientation of the methyl carboxylate group. Such an energetic analysis is crucial for understanding the molecule's stability and conformational preferences, which are critical for its interaction with biological targets. While studies on related compounds like 2-methylxanthen-9-one (B189210) have utilized these methods, specific data for this compound is not available.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

An analysis of the electronic structure provides insights into the distribution of electrons within the molecule. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions and interactions. For instance, studies on other organic molecules have used DFT to calculate HOMO-LUMO gaps to predict reactivity. However, such specific calculations for this compound are not documented.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would provide a dynamic view of its behavior, revealing how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. This exploration of the conformational landscape is vital for understanding the full range of shapes a molecule can adopt and which of these are most relevant for its biological function. While the ATB (Automated Topology Builder) provides a topology file for a related compound, Methyl 8-hydroxy-6-(hydroxymethyl)-9-oxo-9H-xanthene-1-carboxylate, which is a prerequisite for MD simulations, no such simulations have been published for this compound itself.

Quantum Chemical Characterization of Reactivity and Reaction Mechanisms

Quantum chemical methods, including DFT, can be used to map out the potential energy surfaces of chemical reactions. This allows for the characterization of transition states and the calculation of activation energies, providing a deep understanding of reaction mechanisms and molecular reactivity. For this compound, these studies could predict its metabolic pathways or its potential to engage in specific chemical reactions. This level of detailed reactivity analysis for the target compound is currently unavailable in the scientific literature.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, researchers can identify and analyze non-covalent interactions such as hydrogen bonds and π-π stacking, which are crucial for crystal packing and molecular recognition. Studies on other crystalline organic compounds, including some xanthone derivatives, have successfully used Hirshfeld analysis to understand their solid-state structures. For example, the analysis of 2-methylxanthen-9-one revealed significant H···O/O···H, H···C/C···H, and C···C interactions contributing to its crystal packing. A similar analysis for this compound would require its crystal structure, which has not been reported.

In silico Validation and Prediction of Biological Activities

In silico methods use computer simulations to predict the biological activity of a molecule. This can involve molecular docking, where a compound is computationally fitted into the binding site of a biological target (like an enzyme or receptor), and Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity. These approaches are widely used to screen potential drug candidates and to hypothesize their mechanisms of action. For xanthone derivatives, in silico studies have predicted interactions with various targets, including enzymes and DNA structures. However, specific in silico studies focused on predicting the biological activities of this compound have not been published.

Structure Activity Relationship Sar Studies of Methyl 9 Oxoxanthene 2 Carboxylate Analogues

Impact of Substituents on Biological Efficacy

The position of functional groups on the xanthone (B1684191) nucleus is a critical determinant of biological activity. researchgate.net Research suggests that positions C-1, C-3, C-6, and C-8 are particularly important for influencing the bioactivity of xanthones. researchgate.netmdpi.com For instance, in studies on xanthone derivatives as anticancer agents, the location of substituents has been shown to be crucial for their ability to bind to target proteins like protein kinases and topoisomerases. nih.gov

The substitution pattern dictates the molecule's ability to interact with specific residues within the binding pocket of a target enzyme or receptor. For example, a study on a series of 9-oxo-9H-xanthene-2-carboxylic acid analogues developed for antiallergic activity highlighted the importance of the substitution pattern for efficacy. mdpi.com The strategic placement of groups can lead to enhanced binding affinity and, consequently, more potent biological response.

Table 1: Effect of Substituent Position on Anticancer Activity of Xanthone Derivatives

| Compound | Substituent Position | Biological Activity | Reference |

|---|---|---|---|

| Norathyriol | 1,3,6-trihydroxy | Enhanced antioxidant activity. | mdpi.com |

| Aminoalkylated Xanthone | - | The presence of an aminoalkyl moiety was found to be critical for anticancer activity and DNA binding. | nih.gov |

| DMXAA Analogue | 5,6-dimethyl | Demonstrates significant antitumor activity. | mdpi.com |

Alkyl and halogen substitutions can significantly impact the lipophilicity and steric profile of the xanthone molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding affinity.

Studies have shown that for certain biological activities, substituents that increase lipophilicity are favorable. acs.org For example, the introduction of short-length alkyl groups like methyl (CH3) has been associated with enhanced activity. acs.org The well-known anticancer agent DMXAA (5,6-dimethylxanthone-4-acetic acid) features two methyl groups, which contribute to its pharmacological profile. mdpi.com

In a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides, which share structural similarities with the amide derivatives of xanthones, a compound with a 3,5-dimethyl substitution showed high activity against Mycobacterium tuberculosis. mdpi.com Similarly, the introduction of a halogen, such as a fluoro group, in combination with a methoxy (B1213986) group, also resulted in high potency. mdpi.com In the development of mGlu1 receptor enhancers based on a 9H-xanthene-9-carboxylic acid scaffold, fluorinated derivatives were synthesized to improve pharmacokinetic properties. nih.gov

Hydroxyl (-OH) and methoxy (-OCH3) groups are common substituents in naturally occurring and synthetic xanthones, and their presence and position are crucial for various biological activities. mdpi.com These oxygenated substituents can participate in hydrogen bonding with biological targets, a key interaction for stabilizing the ligand-receptor complex.

For instance, the antioxidant potential of xanthones is often enhanced by the presence of hydroxyl groups. Norathyriol, with its 1,3,6-trihydroxy substitution pattern, exhibits strong antioxidant activity. mdpi.com In a study of N-aryl-1-hydroxynaphthalene-2-carboxanilides, compounds with 3,5-dimethoxy and 3-fluoro-5-methoxy substitutions showed potent antimycobacterial activity. mdpi.com

Conversely, the methylation of hydroxyl groups to form methoxy groups can alter the molecule's polarity and hydrogen-bonding capacity, which can either increase or decrease activity depending on the specific biological target. In the synthesis of 9-oxo-9H-xanthene-2-carboxylic acid analogues, a 1-methoxy derivative was created from the corresponding 1-hydroxyxanthone (B191526) to evaluate its antiallergic potential. mdpi.com

Table 2: Impact of Hydroxyl and Methoxy Groups on Antimycobacterial Activity

| Compound Base | Substituent | Activity against M. kansasii (MIC) | Reference |

|---|---|---|---|

| N-aryl-1-hydroxynaphthalene-2-carboxanilide | 3,5-dimethoxy | High potency | mdpi.com |

| N-aryl-1-hydroxynaphthalene-2-carboxanilide | 3-fluoro-5-methoxy | High potency | mdpi.com |

| N-aryl-1-hydroxynaphthalene-2-carboxanilide | 2-methoxy-5-methyl | High potency | mdpi.com |

Stereochemical Considerations in Biological Activity

Chirality and stereochemistry can play a significant role in the biological activity of xanthone derivatives. mdpi.comnih.gov Many naturally occurring xanthones are chiral, and often, one enantiomer is more active than the other. nih.govdoaj.org This enantioselectivity arises from the three-dimensional nature of drug-receptor interactions; the specific spatial arrangement of atoms in one enantiomer may allow for a more optimal fit with the target binding site.

A prominent example is Psorospermin, a natural xanthone with two stereogenic centers. Studies have revealed that the (R,R)-stereochemistry is optimal for its DNA alkylation and antitumor activity. mdpi.com Although other stereoisomers also show some activity, the (R,R) configuration provides the most potent effect. mdpi.com

The synthesis of chiral derivatives of xanthones (CDXs) allows for the exploration of this enantioselectivity in biological assays. nih.gov By preparing both enantiomers of a chiral xanthone, researchers can determine the stereochemical requirements for a particular biological target, which is a critical step in drug development. researchgate.netnih.gov

Modifications to the Carboxylate Moiety and Their Pharmacological Implications

The carboxylate moiety at the C-2 position of the xanthone core, as in methyl 9-oxoxanthene-2-carboxylate, is a key functional group that can be modified to alter the compound's pharmacological properties. The carboxylic acid group is ionizable at physiological pH, which can influence solubility, cell permeability, and binding to target proteins.

A series of 9-oxo-9H-xanthene-2-carboxylic acid analogues have been extensively studied for their antiallergic activity. mdpi.com In these studies, the carboxylic acid was often a prerequisite for activity, though its conversion to esters or amides was also explored to modulate potency and pharmacokinetic profiles. For instance, in one study, the carboxylic acid of a xanthene derivative was esterified during the synthesis of analogues. mdpi.com

In another context, 7-dimethylsulfamoyl-xanthone-2-carboxylic acid was investigated as an aldose reductase inhibitor for the prevention of diabetic cataracts. nih.gov This demonstrates that modifications at other positions of the xanthone-2-carboxylic acid scaffold can lead to different therapeutic applications. Furthermore, research on 9H-xanthene-9-carboxylic acid derivatives has led to the discovery of potent mGlu1 receptor enhancers. nih.gov In this work, the carboxylic acid was converted into various amides, including those with oxadiazole and tetrazole rings, to improve potency and oral availability. nih.gov

Table 3: Pharmacological Activities of Xanthone Carboxylic Acid Derivatives

| Core Structure | Derivative Type | Target/Activity | Reference |

|---|---|---|---|

| 9-oxo-9H-xanthene-2-carboxylic acid | Various analogues | Antiallergic | mdpi.com |

| 7-dimethylsulfamoyl-xanthone-2-carboxylic acid | - | Aldose reductase inhibitor | nih.gov |

| 9H-xanthene-9-carboxylic acid | Oxadiazolyl- and tetrazolyl-amides | mGlu1 receptor enhancers | nih.gov |

Correlation between Computational Predictions and Experimental Bioactivity Data

Computational methods are increasingly used in conjunction with experimental studies to understand and predict the biological activity of compounds. For xanthone derivatives, computational approaches can help to elucidate SAR by modeling the interactions between the compounds and their biological targets.

Techniques such as quantitative structure-activity relationship (QSAR) and molecular docking can provide insights into the structural features that are important for activity. For example, satisfactory relationships have been found between the in vivo activities of certain NSAID-like compounds and their calculated deprotonation energies, HOMO (Highest Occupied Molecular Orbital) energies, and lipophilicities. acs.org

While specific computational studies on this compound are not detailed in the provided context, the principles are broadly applicable. For a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides, a comparative molecular surface analysis (CoMSA) was used to build a 3D-QSAR model. mdpi.com This model helped to identify the steric and electronic factors that contribute to the antimycobacterial and antistaphylococcal activities of the compounds. mdpi.com Such studies demonstrate the power of combining computational predictions with experimental data to guide the design of new, more potent analogues. The correlation of in silico predictions with in vitro and in vivo results is a powerful strategy for accelerating the drug discovery process for xanthone-based compounds.

Future Directions and Emerging Research Avenues for Methyl 9 Oxoxanthene 2 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The development of new and environmentally friendly methods for synthesizing methyl 9-oxoxanthene-2-carboxylate and related xanthone (B1684191) scaffolds is a primary focus. Traditional synthetic routes can sometimes be inefficient or rely on harsh reagents. Future research will likely prioritize the following:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This includes exploring microwave-assisted synthesis and flow chemistry techniques, which can lead to higher yields, shorter reaction times, and reduced waste.

Catalytic Systems: Investigating novel catalytic systems, such as those based on transition metals or organocatalysts, to improve the efficiency and selectivity of key synthetic steps.

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel ("one-pot" reactions) to streamline the process and reduce purification steps.

Advanced Mechanistic Investigations of Biological Activities at the Molecular Level

While preliminary studies have indicated various biological activities for xanthone derivatives, a deeper understanding of how this compound interacts with biological targets at the molecular level is crucial. Future investigations will likely involve:

Target Identification and Validation: Employing techniques like proteomics and chemical proteomics to identify the specific proteins and enzymes that this compound binds to within cells.

Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This information is invaluable for understanding the molecular basis of its activity.

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict and analyze the binding interactions between the compound and its targets, providing insights that can guide the design of more potent derivatives.

Recent studies on other complex molecules have demonstrated the power of these approaches. For instance, investigations into certain metal complexes have revealed that their biological activity is often due to interactions with DNA and mitochondria. mdpi.com Similarly, detailed analyses of N-aryl-1-hydroxynaphthalene-2-carboxanilides involved in silico evaluations and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies to understand their anti-invasive properties. nih.gov

Rational Design of Targeted Therapeutic Agents Based on SAR Insights

The rational design of new drugs is a challenging but critical task in pharmaceutical research. mdpi.com Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are fundamental to this process. For this compound, future research will focus on:

Systematic Structural Modifications: Synthesizing a library of derivatives with systematic changes to the xanthone core and its substituents. This allows researchers to probe how different chemical groups influence biological activity.

Multi-Target Directed Ligands (MTDLs): Given the multifactorial nature of many diseases, designing compounds that can interact with multiple biological targets is a promising strategy. nih.gov SAR insights can guide the development of MTDLs based on the this compound scaffold.

Improving Pharmacokinetic Properties: Modifying the structure to enhance properties like solubility, stability, and bioavailability, which are crucial for a compound's effectiveness as a drug. nih.gov

The overarching goal is to use the knowledge gained from SAR studies to design more potent and selective therapeutic agents with improved pharmacological profiles.

Exploration of Applications in Chemical Biology and Material Science (e.g., Fluorescent Probes)

The unique chemical structure of the xanthone core, which is known for its fluorescence properties, opens up exciting possibilities beyond traditional pharmacology. Future research is expected to explore:

Fluorescent Probes: Developing derivatives of this compound that can be used as fluorescent probes for imaging and sensing applications in chemical biology. These probes could be designed to detect specific ions, molecules, or changes in the cellular environment.

Materials Science: Investigating the potential of incorporating the xanthone scaffold into advanced materials, such as organic light-emitting diodes (OLEDs) or sensors, due to its photophysical properties.

This interdisciplinary approach will broaden the utility of this compound and its analogues, potentially leading to novel tools for scientific research and new technologies.

Q & A

Q. What are the recommended laboratory synthesis routes for Methyl 9-oxoxanthene-2-carboxylate?

this compound can be synthesized via multi-step organic reactions, such as esterification of the parent carboxylic acid or through annulation strategies. For example, Robinson annulation and Michael addition have been employed for structurally similar xanthene derivatives to construct the fused aromatic system . Key steps include:

- Activation of the carboxylic acid group using methylating agents (e.g., methyl chloride or dimethyl sulfate).

- Purification via recrystallization or column chromatography to achieve >95% purity, as validated by HPLC or TLC .

Q. How can researchers confirm the molecular structure of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 4.7709 Å, b = 10.5375 Å, c = 26.7854 Å, and β = 93.266° .

- NMR spectroscopy : Use and NMR to identify methyl ester protons (~δ 3.9 ppm) and carbonyl carbons (~δ 170 ppm).

- Mass spectrometry : Molecular ion peak at m/z 284.26 (C₁₆H₁₂O₅) .

Q. What analytical techniques are critical for assessing the purity of synthesized this compound?

- HPLC : Quantify impurities using a reverse-phase C18 column and UV detection at 254 nm.

- Melting point analysis : Compare experimental values (e.g., ~69–70°C for structurally related compounds) with literature data .

- Elemental analysis : Validate %C, %H, and %O to confirm stoichiometric ratios .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways:

- Optimize geometry using B3LYP/6-31G(d) basis sets to predict nucleophilic/electrophilic sites.

- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess redox behavior .

- Compare computed IR and NMR spectra with experimental data to validate models .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data for this compound derivatives?

- Cross-validation : Use complementary techniques (e.g., - HSQC NMR for ambiguous proton assignments).

- Isotopic labeling : Track reaction intermediates to identify unexpected byproducts.

- Crystallographic refinement : Adjust X-ray diffraction models to account for disorder or thermal motion .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., p-TsOH) to identify optimal parameters.

- In-situ monitoring : Use FTIR or Raman spectroscopy to track esterification progress and minimize side reactions .

Q. What experimental precautions are necessary when handling this compound due to its toxicity?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste disposal : Segregate hazardous waste and collaborate with certified disposal services .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting point data for this compound derivatives?

- Replicate experiments : Ensure consistent heating rates and calibration of equipment.

- Polymorphism screening : Test recrystallization solvents (e.g., hexane/CH₂Cl₂ mixtures) to isolate stable crystalline forms .

- Differential Scanning Calorimetry (DSC) : Confirm phase transitions and thermal stability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.